molecular formula C10H11F2NO2S B8577809 Thiomorpholine, 4-(2,6-difluorophenyl)-, 1,1-dioxide CAS No. 383199-89-1

Thiomorpholine, 4-(2,6-difluorophenyl)-, 1,1-dioxide

Cat. No.: B8577809
CAS No.: 383199-89-1
M. Wt: 247.26 g/mol
InChI Key: HZQGZVKUVGTJCE-UHFFFAOYSA-N
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Description

Thiomorpholine, 4-(2,6-difluorophenyl)-, 1,1-dioxide is a useful research compound. Its molecular formula is C10H11F2NO2S and its molecular weight is 247.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

383199-89-1

Molecular Formula

C10H11F2NO2S

Molecular Weight

247.26 g/mol

IUPAC Name

4-(2,6-difluorophenyl)-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C10H11F2NO2S/c11-8-2-1-3-9(12)10(8)13-4-6-16(14,15)7-5-13/h1-3H,4-7H2

InChI Key

HZQGZVKUVGTJCE-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=C(C=CC=C2F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aluminum chloride (310 g, 2.3 mol) is added to chlorobenzene (2.5 L) to give a cloudy green suspension. Vinyl sulfone (230 mL, 2.3 mol) is added via a funnel. 2,6-Difluoroaniline (250 mL, 2.3 mol) is added a via funnel. The light brown solution is heated to 110° C. Upon completion, the heat is removed and the black solution is self-cooled to 70° C. The reaction mixture is quenched in methylene chloride (4 L) and ice water (5 L). The aqueous phase is extracted with methylene chloride. The combined organic layers are concentrated and added branched octane (3 L), and then cooled to 0° C. for 30 minutes. The solids are filtered and washed with branched octane (2×500 mL). The crude black solids are dissolved into methylene chloride (3 L) and then loaded onto a SiO2 plug (1.8 kg). The column is eluted with dichloromethane (16 L) until clear. The methylene chloride solution is concentrated to give light brown solids (387 g or 68% yield). The solids are dissolved in hot ethyl acetate (3 L) followed by the addition of hexanes (900 mL). The black solution is self-cooled to room temperature overnight. The light amber crystal needles are filtered and washed with hexanes (4×250 mL). The solids are dried in vacuo at 50° C. overnight to give 314 g of the title compound (55% recystallized yield 1st crop).
Quantity
310 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
900 mL
Type
solvent
Reaction Step Five
Yield
55%

Synthesis routes and methods II

Procedure details

Aluminum chloride (310 g, 2.3 mol) is added to chlorobenzene (2.5 L) to give a cloudy green suspension. Vinyl sulfone (230 mL, 2.3 mol) is added via funnel, followed by 2,6-difluoroaniline (250 mL, 2.3 mol). The light brown solution is heated to 110° C. Upon completion of the reaction, the heat is removed and the black solution is self-cooled to 70° C. The reaction mixture is then quenched in methylene chloride (4 L) and ice water (5 L), the aqueous phase is extracted with methylene chloride (3 L, 2 L, 2 L, 2 L) and the combined organic layers are concentrated, rediluted with branched octane (3 L), and then cooled to 0° C. for 30 minutes. The solids are filtered and washed with branched octane (2×500 mL) and are then dissolved in methylene chloride (3 L) and loaded onto a silica gel plug (1.8 kg). The column is eluted with dichloromethane (16 L) until clear. The methylene chloride solution is concentrated, and the solids are dissolved in hot ethyl acetate (3 L) followed by the addition of hexanes (900 mL). The black solution is self-cooled to room temperature overnight, and the resulting light amber crystal needles are filtered and washed with hexanes (4×250 mL). The solids are dried under reduced pressure at 50° C. overnight to give the title compound, 1H NMR (CDCl3) δ 7.08 (m, 1H), 6.91 (m, 2H), 3.67 (m, 4H), 3.18 (m, 4H).
Quantity
310 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

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